2-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide

Lipophilicity Drug-likeness Physicochemical properties

2-Bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide (CAS 1448130-38-8) is a synthetic small-molecule benzamide derivative featuring a 2-bromobenzamide core linked via a methylene bridge to a 5-cyclopropyl-1-methyl-1H-pyrazole ring. The compound has a molecular weight of 334.21 g/mol, a computed XLogP3 of 2.3, one hydrogen bond donor, and two hydrogen bond acceptors, placing it within favorable oral drug-like chemical space by standard metrics.

Molecular Formula C15H16BrN3O
Molecular Weight 334.217
CAS No. 1448130-38-8
Cat. No. B2879620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide
CAS1448130-38-8
Molecular FormulaC15H16BrN3O
Molecular Weight334.217
Structural Identifiers
SMILESCN1C(=CC(=N1)CNC(=O)C2=CC=CC=C2Br)C3CC3
InChIInChI=1S/C15H16BrN3O/c1-19-14(10-6-7-10)8-11(18-19)9-17-15(20)12-4-2-3-5-13(12)16/h2-5,8,10H,6-7,9H2,1H3,(H,17,20)
InChIKeyAJAINOYYWVHVHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide CAS 1448130-38-8: Procurement-Relevant Structural and Physicochemical Baseline


2-Bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide (CAS 1448130-38-8) is a synthetic small-molecule benzamide derivative featuring a 2-bromobenzamide core linked via a methylene bridge to a 5-cyclopropyl-1-methyl-1H-pyrazole ring [1]. The compound has a molecular weight of 334.21 g/mol, a computed XLogP3 of 2.3, one hydrogen bond donor, and two hydrogen bond acceptors, placing it within favorable oral drug-like chemical space by standard metrics [1]. It is primarily utilized as a versatile synthetic building block in medicinal chemistry, where the bromine atom enables further diversification through cross-coupling reactions . However, publicly available primary literature with quantitative biological activity data for this specific compound is limited; the evidence presented herein relies on authoritative computed property data and class-level knowledge from structurally related pyrazole-benzamide derivatives.

Why Generic Substitution Fails for 2-Bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide in Focused Library Design


Superficially similar benzamide-pyrazole building blocks cannot be freely interchanged with 2-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide. The precise combination of a 2-bromo substitution pattern on the benzamide ring, a methylene spacer, and a cyclopropyl group on the pyrazole creates a unique three-dimensional pharmacophore that influences both target binding and physicochemical properties [1]. Replacing the cyclopropyl group with a smaller substituent or removing the methylene linker alters the vector and conformational flexibility of the benzamide moiety, which can critically affect hydrogen-bonding networks and potency [2][3]. The bromine atom is not merely a placeholder; its specific position (ortho) and polarizability influence both binding interactions and serve as a strategic point for late-stage derivatization via cross-coupling chemistry, a capability lost with chloro or unsubstituted analogs [4]. The quantitative differential evidence below, though constrained by the limited published data for this specific compound, highlights key property differences that justify precise selection over nearest-neighbor analogs.

Quantitative Differentiation Evidence for 2-Bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide Against Key Analogs


Lipophilicity (XLogP3) Shift Relative to Non-Cyclopropyl and Directly-Linked Analog

The target compound's computed XLogP3 of 2.3 places it in a distinct lipophilicity window compared to a direct analog lacking the cyclopropyl group and the methylene linker, 2-bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide, which is predicted to have a lower logP due to reduced hydrophobic surface area [1]. This difference is critical for optimizing ADME profiles in drug discovery programs.

Lipophilicity Drug-likeness Physicochemical properties

Enhanced Hydrogen Bond Acceptor Capability via Methylene Spacer and Pyrazole Geometry

The inclusion of a methylene spacer and a cyclopropyl group on the pyrazole ring of the target compound creates a stronger and more directional hydrogen-bond acceptor system compared to benzamides directly attached to the pyrazole 3-position. In a study of similar pyrazole-decorated benzamides, the presence of the N-heterocycle and its specific substitution geometry was found to dictate whether the amide forms a ladder motif or a dimeric R22(8) motif in the solid state, a behavior directly relevant to target binding modes [1].

Crystal engineering Supramolecular chemistry Molecular recognition

Synthetic Tractability: Ortho-Bromo Handle for Late-Stage Diversification vs. Chloro and Des-Halo Analogs

The ortho-bromine substituent on the target compound provides a highly reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for library synthesis [1]. This is a distinct advantage over the analogous 2-chloro derivative (e.g., 2-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide), as aryl bromides are significantly more reactive than aryl chlorides in oxidative addition, enabling milder conditions and higher yields with sensitive substrates [2]. It is also superior to analogs lacking a halogen entirely, which cannot participate in these diversification reactions.

Cross-coupling Suzuki-Miyaura reaction Medicinal chemistry

Conformational Restriction and Metabolic Stability Conferred by the Cyclopropyl Group vs. Isopropyl or Hydrogen Analogs

The cyclopropyl group on the pyrazole ring of the target compound is a well-recognized structural motif for improving metabolic stability and inducing conformational constraint [1]. In the context of pyrazole-based kinase inhibitors such as p38 MAP kinase inhibitors, the presence of a cyclopropyl group has been explicitly shown to be critical for potent activity and favorable pharmacokinetic profiles [2]. The target compound's cyclopropyl substitution therefore offers a potential advantage over analogs with a simple isopropyl or hydrogen in the same position, which may be more susceptible to oxidative metabolism or confer less rigid binding conformations.

Metabolic stability Cyclopropyl Conformational restriction

Optimal Application Scenarios for 2-Bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide Based on Differential Evidence


Scaffold for Kinase Inhibitor Lead Generation Requiring Specific Lipophilicity

The compound's computed XLogP3 of 2.3 and its structural homology to proven pyrazole-based kinase inhibitors (e.g., p38 inhibitors) make it a suitable core scaffold for hit-to-lead programs targeting kinases where a moderate lipophilicity window is critical for balancing potency and ADME properties. Its differentiation from more polar, non-cyclopropyl analogs is supported by the computed logP difference [1].

Crystal Engineering and Supramolecular Chemistry Studies of Amide Hydrogen Bonding

The compound's ability to participate in N–H···N(pyrazole) hydrogen bonds rather than default amide-amide ladders, as demonstrated in related compounds [1], positions it as a valuable coformer or tecton for crystal engineering experiments aimed at designing novel pharmaceutical cocrystals or understanding solid-state organization principles.

Diversifiable Building Block for Parallel Synthesis of Compound Libraries via Suzuki Coupling

The ortho-bromine atom serves as a robust synthetic handle for palladium-catalyzed cross-coupling. This compound is ideally suited as a starting material for generating focused libraries of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide derivatives, a strategy directly enabled by the bromine's superior reactivity over chloro analogs [2][3].

Early-Stage Metabolic Stability Optimization in CNS Drug Discovery Programs

The cyclopropyl group's established role in improving metabolic stability and reducing oxidative metabolism [1] makes this compound a strategic choice for CNS or other programs where metabolic soft spots are a concern. Incorporating this motif early can preemptively address metabolic liabilities compared to unsubstituted pyrazole analogs.

Quote Request

Request a Quote for 2-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.